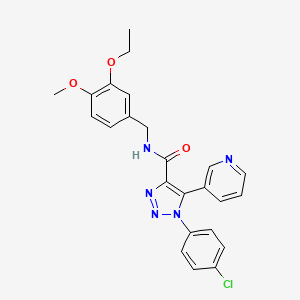

1-(4-chlorophenyl)-N-(3-ethoxy-4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClN5O3/c1-3-33-21-13-16(6-11-20(21)32-2)14-27-24(31)22-23(17-5-4-12-26-15-17)30(29-28-22)19-9-7-18(25)8-10-19/h4-13,15H,3,14H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWECXDPFSQCQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-(3-ethoxy-4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aromatic and aliphatic precursors, followed by cyclization to form the triazole ring. The general synthetic pathway includes:

- Preparation of the Triazole Ring : Utilizing azide and alkyne components through a click chemistry approach.

- Functionalization : Introduction of various substituents such as the chlorophenyl and pyridinyl groups to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Mechanism : Compounds similar to this compound exhibit cytotoxic effects through inhibition of thymidylate synthase (TS), a key enzyme in DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells.

- Case Study : A related compound demonstrated significant antiproliferative activity against MCF-7 (IC50 1.1 μM), HCT-116 (IC50 2.6 μM), and HepG2 (IC50 1.4 μM) cell lines, outperforming standard chemotherapy agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- In Vitro Studies : Various derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating good inhibition rates. For example, some triazole derivatives exhibited MIC values in the low micromolar range.

- Mechanism : The antimicrobial activity is often attributed to the ability of triazoles to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is influenced by their structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorophenyl Group | Enhances lipophilicity and membrane penetration |

| Pyridinyl Group | Contributes to receptor binding affinity |

| Ethoxy and Methoxy Substituents | Modulate solubility and bioavailability |

Research Findings

A comprehensive review of literature indicates that compounds with similar structures exhibit a range of biological activities:

- Anticancer Studies : Many triazoles have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through various mechanisms, including TS inhibition .

- Antimicrobial Studies : Triazoles are noted for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous molecules (Table 1).

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Impact :

- 1,2,3-Triazoles (target compound, ) exhibit greater electron delocalization compared to pyrazoles (), enhancing stability and π-π stacking interactions .

- Pyrazoles () often show higher potency in receptor antagonism (e.g., CB1 IC50 = 0.139 nM in ) due to their planar geometry and stronger hydrogen-bonding capability.

Substituent Effects :

- Chlorophenyl Groups : The 4-Cl-phenyl substituent (target compound, ) improves target affinity in hydrophobic pockets, whereas 3-Cl-phenyl () may reduce metabolic clearance .

- Pyridinyl Groups : Pyridin-3-yl (target compound) and 3-pyridylmethyl () enhance solubility and receptor binding via nitrogen lone-pair interactions .

- Alkoxy Substitutents : The 3-ethoxy-4-methoxybenzyl group (target compound) likely increases metabolic stability compared to simpler alkyl chains (e.g., ethyl in ) .

Carboxamide Variations :

- Benzyl vs. Aryl Carboxamides : The benzyl carboxamide in the target compound may offer better membrane permeability than aryl carboxamides (e.g., 3-F-phenyl in ) due to reduced polarity .

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functional group modifications. Key steps include:

- Triazole formation : Use Cu(I) catalysts (e.g., CuI) to promote regioselective cycloaddition between azides and alkynes .

- Substituent introduction : Sequential nucleophilic substitutions or coupling reactions to attach the 4-chlorophenyl, pyridin-3-yl, and 3-ethoxy-4-methoxybenzyl groups.

- Optimization : Solvent choice (e.g., DMSO or DCM), temperature control (60–80°C), and catalyst loading (1–5 mol%) significantly affect yield (60–85%) and purity (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how can data interpretation resolve structural ambiguities?

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 463.12 [M+H]+) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for triazole regioisomers .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial Activity : Broth microdilution assays (MIC values against Candida albicans or Staphylococcus aureus) .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC50 values for lung adenocarcinoma A549) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for scaled-up synthesis?

- DFT Calculations : Predict transition states and regioselectivity in CuAAC reactions to minimize side products .

- Molecular Dynamics (MD) : Simulate solvent effects to optimize reaction kinetics and catalyst stability .

- Machine Learning : Train models on existing triazole synthesis data to predict optimal conditions (e.g., temperature, solvent polarity) .

Q. How can structure-activity relationship (SAR) studies elucidate the contributions of key substituents to biological activity?

Design analogues with systematic substitutions and compare activities:

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values for kinase inhibition) and apply statistical weighting to account for assay variability .

- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .

- Structural Validation : Confirm compound identity and purity via crystallography or 2D-NMR to rule out degradation artifacts .

Q. What mechanistic insights can be derived from kinetic studies of enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.